An In-depth Technical Guide to (R)-2-(4-Hydroxyphenoxy)propanoic Acid: Chemical Properties and Applications
An In-depth Technical Guide to (R)-2-(4-Hydroxyphenoxy)propanoic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(4-Hydroxyphenoxy)propanoic acid is a chiral carboxylic acid of significant interest, primarily serving as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[1][2] Its stereochemistry is crucial for the biological activity of these herbicides, which selectively target grassy weeds. This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(4-Hydroxyphenoxy)propanoic acid, detailed experimental protocols for its synthesis and analysis, and an examination of its role in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.
Chemical and Physical Properties
(R)-2-(4-Hydroxyphenoxy)propanoic acid is a white to off-white solid at room temperature.[2] Its chemical structure consists of a propanoic acid moiety linked to a phenol group through an ether bond, with a chiral center at the C-2 position of the propanoic acid chain.
Table 1: Physicochemical Properties of (R)-2-(4-Hydroxyphenoxy)propanoic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Melting Point | 145-148 °C | |
| Optical Activity | [α]²⁰/D +58° (c=1 in methanol) | |
| pKa (Predicted) | 3.32 ± 0.10 | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of (R)-2-(4-Hydroxyphenoxy)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data of 2-(4-Hydroxyphenoxy)propanoic acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent | Reference(s) |
| 11.6 | s | - | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ | [5] |
| 6.68-6.61 | m | - | 4H | Aromatic (C₆H₄) | DMSO-d₆ | [5] |
| 4.65 | m | - | 1H | Methine (-CH) | DMSO-d₆ | [5] |
| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | DMSO-d₆ | [5] |
| 6.75 | m | - | 4H | Aromatic (C₆H₄) | Acetone-d₆ | [6] |
| 4.67 | q | 6.8 | 1H | Methine (-CH) | Acetone-d₆ | [6] |
| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) | Acetone-d₆ | [6] |
Table 3: ¹³C NMR Spectral Data of (R)-2-(4-Hydroxyphenoxy)propanoic acid
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: IR Spectral Data of 2-(4-Hydroxyphenoxy)propanoic acid
| Frequency (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3265 | very strong | O-H stretch (hydroxyl group) | [6] |
| 1707 | very strong | C=O stretch (carboxylic acid) | [6] |
Experimental Protocols
Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid
Several methods are employed for the synthesis of this compound, with the Williamson ether synthesis being a common approach.
Protocol 3.1.1: Williamson Ether Synthesis
This method involves the reaction of hydroquinone with an enantiomerically pure 2-halopropanoic acid derivative in the presence of a base.
-
Materials: Hydroquinone, (S)-2-chloropropanoic acid, Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve hydroquinone and sodium hydroxide in water in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Heat the mixture to a specified temperature (e.g., 70°C) under an inert atmosphere (e.g., nitrogen).[7]
-
Slowly add an aqueous solution of (S)-2-chloropropanoic acid to the reaction mixture.
-
Maintain the reaction at the set temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).[8]
-
Upon completion, cool the reaction mixture and adjust the pH to acidic (pH < 1) using concentrated hydrochloric acid to precipitate the product.[8]
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent, such as water or a toluene/hexane mixture.[8][9]
-
Protocol 3.1.2: Hydrolysis of Ester Precursor
This method involves the hydrolysis of a corresponding ester, such as 2-(4-acetoxyphenoxy)propanoic acid.
-
Materials: 2-(4-acetoxyphenoxy)propanoic acid, Ethanol, Concentrated hydrochloric acid.
-
Procedure:
-
Combine 2-(4-acetoxyphenoxy)propanoic acid and ethanol in a round-bottom flask.[6]
-
Add a catalytic amount of concentrated hydrochloric acid.[6]
-
Reflux the mixture for 2 hours.[6]
-
After cooling, remove the ethanol under reduced pressure to obtain the crude product.[6]
-
Further purification can be achieved by recrystallization.
-
Spectroscopic Analysis
Protocol 3.2.1: NMR Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
Protocol 3.2.2: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Record the IR spectrum using an FTIR spectrometer.[5]
-
Biological Activity and Mechanism of Action
(R)-2-(4-Hydroxyphenoxy)propanoic acid is a crucial precursor for aryloxyphenoxypropionate herbicides.[2] The herbicidal activity of these compounds is attributed to their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[11][12] ACCase catalyzes the first committed step in fatty acid biosynthesis.[12][13] Inhibition of this enzyme disrupts the production of essential lipids, leading to the breakdown of cell membranes and ultimately, plant death.[12] The (R)-enantiomer of these herbicides typically exhibits significantly higher herbicidal efficacy.
Visualizations
Caption: Workflow for the synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic acid.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by aryloxyphenoxypropionate herbicides.
References
- 1. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid price,buy (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 8. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 9. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
